molecular formula C18H14BrN5OS B3405478 N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1359004-99-1

N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B3405478
CAS No.: 1359004-99-1
M. Wt: 428.3
InChI Key: MDAOCPRNTOTEMF-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromo-substituted phenyl ring, a triazoloquinoxaline moiety, and a sulfanylacetamide group, which together contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step often starts with the cyclization of appropriate precursors such as 1,2-diaminobenzene with a suitable triazole derivative under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent, followed by acylation with bromoacetyl chloride to introduce the sulfanylacetamide moiety.

    Bromination and Methylation of the Phenyl Ring: The final step involves the bromination of the phenyl ring at the 2-position and methylation at the 4-position, typically using bromine and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazoloquinoxaline ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazoloquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazoloquinoxaline moiety is particularly significant, as it is known to interact with biological targets such as enzymes and receptors.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE: can be compared with other triazoloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the bromo group, in particular, can enhance its ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-6-7-13(12(19)8-11)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOCPRNTOTEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Reactant of Route 6
N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

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